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Abstract
(S)-1-Boc-2-methyl-diazepane is a chiral, seven-membered heterocyclic building block of

significant interest in medicinal chemistry. Its pre-installed stereocenter and the presence of a

Boc-protected amine offer versatile opportunities for the enantioselective synthesis of complex

bioactive molecules. This technical guide provides a comprehensive overview of its synthesis,

physicochemical properties, and applications in drug discovery, with a particular focus on its

role in the development of the Rho-kinase inhibitor, Ripasudil (K-115). This document also

explores its potential in the synthesis of other therapeutic agents, including anticancer

compounds and sigma receptor ligands. Detailed experimental protocols for its synthesis and

its conversion to Ripasudil are provided, along with a summary of relevant quantitative data

and visualizations of key signaling pathways.

Introduction
Chiral 1,4-diazepanes are considered privileged scaffolds in medicinal chemistry due to their

conformational flexibility and ability to interact with a variety of biological targets.[1] The "(S)"-

configuration at the C2 position of the diazepane ring allows for specific stereoselective

interactions with target proteins, which is a critical aspect of modern drug design. The tert-
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butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides stability and

allows for selective deprotection and further functionalization during multi-step syntheses.[2]

This makes (S)-1-Boc-2-methyl-diazepane a valuable intermediate for the construction of

diverse and complex molecular architectures.[3][4]

Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-Boc-2-methyl-diazepane is

presented in Table 1.

Property Value Reference

CAS Number 194032-32-1 [2]

Molecular Formula C₁₁H₂₂N₂O₂ [2]

Molecular Weight 214.30 g/mol [2]

Appearance Yellow oil [5]

Boiling Point 288 °C N/A

Density 0.980 g/cm³ N/A

Optical Rotation [α]²⁰_D_ -8.82 (c=1, CHCl₃) [6]

Purity ≥97% [3]

Synthesis of (S)-1-Boc-2-Methyl-diazepane
The enantioselective synthesis of (S)-1-Boc-2-methyl-diazepane is crucial for its application in

medicinal chemistry. A practical and scalable synthesis has been established, which is detailed

below.[4]

Synthetic Scheme
A common synthetic route involves the use of a chiral starting material, such as (S)-(+)-2-

amino-1-propanol, to introduce the desired stereochemistry. The synthesis typically involves

nosyl protection, cyclization, and subsequent deprotection and Boc protection steps.
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Experimental Protocol
Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-

carboxylate

A detailed experimental protocol for a similar synthesis is outlined in a patent application.[5] To

a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60

kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol). To the

resulting reaction mixture is gradually added thiophenol (2.15 kg, 19.5 mol) at an internal

temperature of 20°C or below over 6 hours, followed by stirring at 20°C for 18 hours. The

reaction mixture is then worked up to yield the nosyl-protected intermediate.

Step 2: Deprotection and Boc Protection to yield (S)-1-Boc-2-methyl-diazepane

The nosyl group is subsequently removed, and the free amine is protected with a Boc group to

afford the final product. The crude product is purified by column chromatography to yield (S)-1-

Boc-2-methyl-diazepane as a yellow oil. The overall yield from (S)-(+)-2-amino-1-propanol is

reported to be 45.2%, with a chemical purity of 97.5% (by GC) and an enantiomeric excess of

99.9%ee.[5]

Applications in Medicinal Chemistry
(S)-1-Boc-2-methyl-diazepane has proven to be a valuable building block in the synthesis of

several biologically active compounds.

Synthesis of Ripasudil (K-115): A Rho-Kinase Inhibitor
The most prominent application of (S)-1-Boc-2-methyl-diazepane is in the synthesis of

Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma

and ocular hypertension.[4][6]

4.1.1. Synthetic Scheme

The synthesis involves the coupling of (S)-1-Boc-2-methyl-diazepane with 4-fluoroisoquinoline-

5-sulfonyl chloride, followed by deprotection of the Boc group.[7]

4.1.2. Experimental Protocol for the Synthesis of Ripasudil Hydrochloride
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To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (28.00g, 131mmol) and

triethylamine (39.77g, 393mmol) in tetrahydrofuran (100ml) at 0°C, a solution of 4-

fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12g, 131mmol) in tetrahydrofuran

(80ml) is added dropwise.[7] The reaction is stirred for two hours. After workup, the resulting oil,

(S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane, is dissolved in methanol and

treated with concentrated hydrochloric acid to crystallize Ripasudil Hydrochloride.[7] The

reported yield is 97% with a purity of 99.99% and an ee value of 99.99%.[7]

4.1.3. Biological Activity of Ripasudil

Ripasudil is a potent inhibitor of ROCK1 and ROCK2. The quantitative biological data for

Ripasudil is summarized in Table 2.

Target IC₅₀ Reference

ROCK1 51 nM N/A

ROCK2 19 nM N/A

4.1.4. Rho-Kinase Signaling Pathway

Ripasudil exerts its therapeutic effect by inhibiting the Rho-kinase signaling pathway, which

plays a crucial role in regulating intraocular pressure. Below is a diagram of the Rho-kinase

signaling pathway.
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Caption: The Rho-Kinase Signaling Pathway and the inhibitory action of Ripasudil.

Potential as a Scaffold for Anticancer Agents

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/synthesis/ripasudil-hydrochloride.htm
https://www.chemicalbook.com/synthesis/ripasudil-hydrochloride.htm
https://www.chemicalbook.com/synthesis/ripasudil-hydrochloride.htm
https://www.benchchem.com/product/b569454?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives of the 1,4-diazepane scaffold have been investigated for their potential as

anticancer agents. While specific examples utilizing (S)-1-Boc-2-methyl-diazepane are not yet

widely reported, the core structure is present in compounds showing cytotoxic activity. For

instance, certain dibenzodiazepine derivatives have shown potent antitumor activity with IC₅₀

values in the sub-micromolar range.

4.2.1. Example of a Diazepane-Containing Anticancer Agent

A series of dibenzodiazepine derivatives bearing an N-methylpiperazine moiety have been

synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell

lines.

Compound Cell Line IC₅₀ (µM)

Dibenzodiazepine Derivative BCAP37 (Breast) 0.30

SGC7901 (Gastric) N/A

HepG2 (Liver) N/A

HeLa (Cervical) N/A

HL-60 (Leukemia) N/A

4.2.2. Relevant Cancer Signaling Pathway

Many anticancer drugs target key signaling pathways involved in cell proliferation and survival,

such as the MAPK/ERK pathway. A simplified diagram of this pathway is shown below.
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Caption: A simplified MAPK/ERK signaling pathway, a potential target for diazepane-based

anticancer agents.

Application in the Synthesis of Sigma Receptor Ligands
The 1,4-diazepane scaffold has also been employed in the development of ligands for sigma

(σ) receptors, which are implicated in various neurological disorders.[2][8]

4.3.1. Biological Activity of Diazepane-based Sigma Receptor Ligands

A series of diazepane-containing derivatives have been synthesized and evaluated for their

affinity to σ₁ and σ₂ receptors.

Compound σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM)

Benzofuran-diazepane

derivative 2c
1.5 13.5

Quinoline-diazepane derivative

2d
5.3 20.1

4.3.2. GABAergic Signaling Pathway

While sigma receptors are distinct from GABA receptors, the development of CNS-active

compounds often involves consideration of the major inhibitory neurotransmitter system, the

GABAergic system. A simplified diagram of a GABAergic synapse is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32435366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

Postsynaptic Terminal

Glutamate

GAD

GABA Vesicle

Synthesizes GABA

GABA_A Receptor

Release into Synapse

Cl- Influx

Opens

Hyperpolarization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/359995640_14-Diazepane_Ring-Based_Systems
https://pubmed.ncbi.nlm.nih.gov/32435366/
https://pubmed.ncbi.nlm.nih.gov/32435366/
https://www.scbt.com/p/s-1-boc-2-methyl-1-4diazepane-1035226-84-6
https://www.researchgate.net/publication/277442670_A_Practical_Synthesis_of_S-tert-Butyl_3-Methyl-14-diazepane-1-carboxylate_the_Key_Intermediate_of_Rho-Kinase_Inhibitor_K-115
https://www.researchgate.net/publication/50807233_14-Benzodiazepin-2-ones_in_medicinal_chemistry
http://apisynthesisint.blogspot.com/2016/07/ripasudil-hydrochloride-hydrate.html
http://apisynthesisint.blogspot.com/2016/07/ripasudil-hydrochloride-hydrate.html
https://www.chemicalbook.com/synthesis/ripasudil-hydrochloride.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236030/
https://www.benchchem.com/product/b569454#s-1-boc-2-methyl-diazepane-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b569454#s-1-boc-2-methyl-diazepane-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b569454#s-1-boc-2-methyl-diazepane-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b569454#s-1-boc-2-methyl-diazepane-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b569454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

